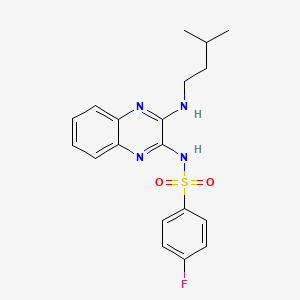

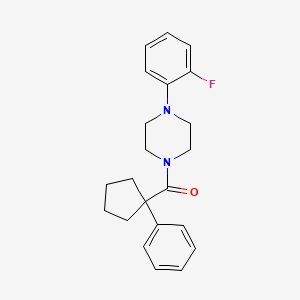

4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

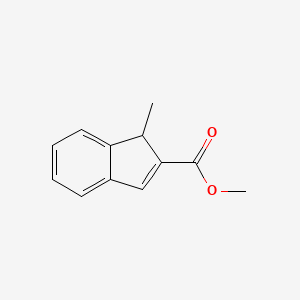

“4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide” is a small molecule compound . It has been identified through artificial intelligence molecular screening . The compound is predicted to target the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163, which is a cell surface receptor specific for PRRSV infection .

Applications De Recherche Scientifique

Microwave-Assisted Synthesis

A study by Dalvi et al. (2015) discusses the microwave-assisted multicomponent synthesis of dihydroquinoxalinones using a one-pot and two-step reaction. This method involves aldehydes, Fmoc-protected α-amino acid, isocyanide, and soluble polymer-supported 4-fluoro-3-amino benzoate ester, showcasing an efficient synthesis approach under microwave irradiation. The process demonstrates good functional group tolerance and straightforward product isolation and purification through precipitation and washings, highlighting its utility in synthesizing novel bicyclic quinoxalin-2-ones from the diamide intermediate with high yields (Dalvi, Lin, Paike, & Sun, 2015).

Anticancer and Radioprotective Agents

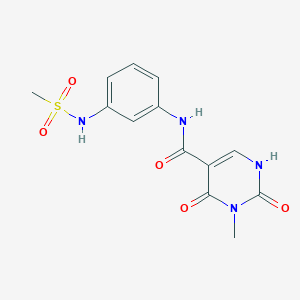

Another research focus is on the synthesis of novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety for their potential as anticancer and radioprotective agents. Ghorab et al. (2007) synthesized derivatives that were subjected to in vitro cytotoxic screening against Ehrlich ascites carcinoma cells. Among these, certain compounds demonstrated promising in vitro cytotoxic activity compared with the reference drug doxorubicin. Additionally, one compound exhibited in vivo radioprotective activity against γ-irradiation in mice, underscoring the therapeutic potential of these synthesized compounds in oncology and radioprotection (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2007).

Fluorophore Development for Zinc(II) Detection

The development of zinc(II) specific fluorophores is crucial for studying intracellular Zn2+. Kimber et al. (2001) investigated the fluorescence characteristics of several fluorophores and their Zn2+ complexes, including 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide derivatives. This research provides insights into the factors affecting fluorophore fluorescence when bound by Zn2+, aiding in the design of more efficient fluorophores for zinc detection in biological systems (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).

Multianalyte Sensing Probe

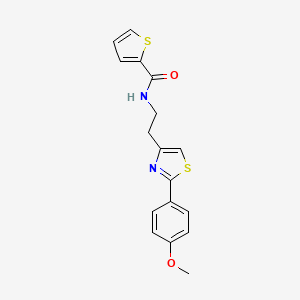

Kaushik et al. (2021) reported on an organic molecule-based sensor for detecting multiple analytes, including moisture, warfare reagent (phosgene), and divalent (Cu2+) and trivalent (Fe3+) ions. This sensor, through fluorescence emission and colorimetric changes, demonstrates the versatility of sulfonamide derivatives in developing sensitive, selective, and practical tools for chemical detection in various environments (Kaushik, Sakla, Kumar, Ghosh, Ghule, & Jose, 2021).

Propriétés

IUPAC Name |

4-fluoro-N-[3-(3-methylbutylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O2S/c1-13(2)11-12-21-18-19(23-17-6-4-3-5-16(17)22-18)24-27(25,26)15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPPICWSQZGIAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

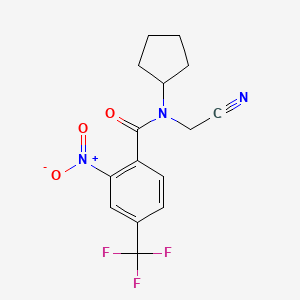

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2954458.png)

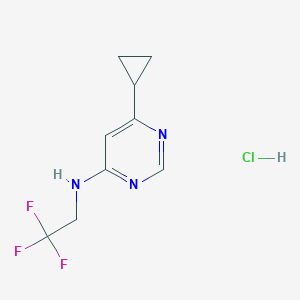

![1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2954461.png)

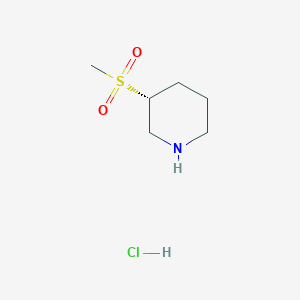

![N-(3-methylphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954463.png)

![1-(3-methoxybenzyl)-3'-(3-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2954471.png)

![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2954478.png)